molecular formula C13H16FNO4S B1386087 1-[(4-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid CAS No. 1099112-80-7

1-[(4-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid

Katalognummer: B1386087
CAS-Nummer: 1099112-80-7
Molekulargewicht: 301.34 g/mol
InChI-Schlüssel: HFOIOMSKHOFDDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(4-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid is a piperidine-based carboxylic acid derivative featuring a sulfonyl group linked to a 4-fluorobenzyl substituent.

Eigenschaften

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c14-12-3-1-10(2-4-12)9-20(18,19)15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOIOMSKHOFDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 1-[(4-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid typically involves:

  • Formation of the sulfonyl moiety through oxidation of a sulfide precursor.
  • Introduction of the 4-fluorobenzyl group via nucleophilic substitution or alkylation.
  • Functionalization of the piperidine ring at the 4-position with a carboxylic acid group, either by direct carboxylation or via ester intermediates followed by hydrolysis.

This strategy is supported by multiple synthetic routes documented in recent literature, which emphasize the control of regioselectivity and functional group compatibility.

Preparation of the Sulfonyl Intermediate

A common approach to prepare the sulfonyl group involves oxidation of a sulfide precursor derived from 4-fluorobenzyl thiol or related compounds:

  • Sulfide Formation : Alkylation of 4-fluorothiophenol with a suitable alkylating agent such as methyl bromoacetate yields the corresponding sulfide intermediate.
  • Oxidation to Sulfone : The sulfide is oxidized to the sulfone using oxidizing agents like oxone or meta-chloroperbenzoic acid (MCPBA), providing the sulfonyl functionality essential for the target compound.

This method is exemplified in the synthesis of α-piperidine-β-sulphone derivatives where the sulfide oxidation is a key step to obtain sulfone intermediates with high purity and yield.

Functionalization of Piperidine Ring

The piperidine ring is functionalized at the 4-position with a carboxylic acid group, often introduced via ester intermediates:

  • Ester Formation : Ethyl or methyl esters of piperidine-4-carboxylate are synthesized as precursors.
  • Deprotection/Hydrolysis : The ester group is hydrolyzed under basic or acidic conditions to afford the free carboxylic acid.

For example, ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate has been prepared and subsequently hydrolyzed to the corresponding carboxylic acid under controlled conditions.

Coupling of Sulfonyl and Piperidine Units

The sulfonyl group bearing the 4-fluorobenzyl substituent is attached to the piperidine nitrogen or carbon via nucleophilic substitution or sulfonylation reactions:

  • Sulfonyl Fluoride Intermediates : Sulfamoyl fluorides can be prepared and reacted with amine substrates in acetonitrile to form sulfonamide linkages efficiently.
  • Alkylation : The free amine of the piperidine ring (after deprotection if necessary) is alkylated with the sulfonyl-containing electrophile.

This approach allows for a clean formation of the sulfonyl-piperidine linkage with good conversion rates and purity, as demonstrated in sulfonyl fluoride chemistry protocols.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Sulfide formation 4-Fluorothiophenol + methyl bromoacetate, DMF, 0°C ~89 Alkylation under inert atmosphere
Oxidation to sulfone Oxone or MCPBA, room temperature 70-90 Controlled oxidation to avoid overoxidation
Ester formation (piperidine) Ethyl bromoacetate or equivalent, base, solvent 60-80 Ester intermediate for carboxylation
Ester hydrolysis KOH or acidic hydrolysis, aqueous solvent 75-90 Conversion to carboxylic acid
Sulfonylation/alkylation Sulfamoyl fluoride + amine in MeCN, room temp 80-95 Efficient coupling with short reaction time

Purification and Characterization

Purification is commonly achieved by:

  • Silica gel column chromatography using solvent systems such as ethyl acetate/hexane.
  • Recrystallization from ethanol or diisopropyl ether to obtain pure solids.
  • Dry load filtration over silica plugs for quick purification.

Characterization involves:

Summary of Key Research Findings

  • The use of sulfamoyl fluorides as intermediates provides a mild and efficient route to sulfonamide formation without the need for harsh reagents.
  • Oxidation of sulfides to sulfones is a critical step that requires careful control to avoid side reactions, with oxone and MCPBA being preferred oxidants.
  • Ester intermediates of piperidine-4-carboxylate facilitate functional group transformations and improve overall yields in the preparation of the carboxylic acid derivative.
  • The coupling of the sulfonyl moiety to the piperidine ring is best performed under mild conditions in acetonitrile, allowing for high conversion and purity.

Analyse Chemischer Reaktionen

1-[(4-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-[(4-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of 1-[(4-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The fluorobenzyl group may enhance the compound’s binding affinity and specificity for certain targets .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

  • Molecular weight: 301.33 g/mol (C₁₃H₁₆FNO₄S) .
  • 1-((4-Chlorophenyl)sulfonyl)piperidine-4-carboxylic Acid : Substitution of fluorine with chlorine increases electronegativity and lipophilicity (Cl: +0.23 vs. F: +0.43 Hammett σ value), which may enhance membrane permeability but reduce solubility .
  • 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic Acid: The isoxazole ring introduces heterocyclic π-electron density, altering electronic interactions.

Functional Group Modifications

  • 1-[(3-Acetylphenyl)sulfonyl]piperidine-4-carboxylic Acid: The acetyl group adds a ketone functionality, enabling hydrogen bonding and nucleophilic reactions (e.g., Schiff base formation).
  • 1-((4-Aminophenyl)sulfonyl)piperidine-4-carboxylic Acid: The amino group introduces basicity (pKa ~9–10), enhancing water solubility at physiological pH. This is critical for compounds targeting charged biological interfaces .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent logP* TPSA (Ų)
Target Compound C₁₃H₁₅FNO₄S 300.33 4-Fluorobenzyl 1.2 85.5
1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic Acid C₁₃H₁₆FNO₄S 301.33 2-Fluorobenzyl 1.4 85.5
1-((4-Chlorophenyl)sulfonyl)piperidine-4-carboxylic Acid C₁₂H₁₄ClNO₄S 315.76 4-Chlorophenyl 1.8 85.5
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic Acid C₁₂H₁₇N₂O₅S 315.34 Heterocyclic 0.3 109.3

*Estimated logP values based on substituent contributions.

Biologische Aktivität

1-[(4-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid, with the CAS number 1099112-80-7, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H16FNO4S
  • Molecular Weight : 301.33 g/mol
  • Structure : The compound features a piperidine ring substituted with a sulfonyl group and a fluorobenzyl moiety, which may influence its biological interactions and efficacy.

Biological Activity Overview

Research indicates that compounds containing piperidine and sulfonamide functionalities exhibit a range of biological activities, including antibacterial, anti-inflammatory, and enzyme inhibitory effects. The presence of the fluorobenzyl group can enhance these activities due to increased lipophilicity and potential interactions with biological targets.

Antibacterial Activity

Studies have shown that derivatives of piperidine, including those with sulfonamide groups, possess significant antibacterial properties. For instance, compounds similar to this compound have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
1Salmonella typhiModerate
2Bacillus subtilisStrong
3Escherichia coliWeak to Moderate

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown promise as an acetylcholinesterase (AChE) inhibitor and urease inhibitor:

  • Acetylcholinesterase Inhibition : Compounds in this class have been reported to exhibit strong inhibitory activity against AChE, which is crucial for the treatment of conditions like Alzheimer's disease.
  • Urease Inhibition : The compound has demonstrated significant urease inhibitory activity, with IC50 values indicating strong potential for therapeutic applications in managing infections caused by urease-producing bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. Research into SAR has revealed that modifications to the piperidine ring and the sulfonamide group can significantly affect potency and selectivity against various targets .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related compounds:

  • Antimicrobial Efficacy : A study synthesized a series of piperidine derivatives and evaluated their antibacterial activity. The results indicated that specific structural modifications led to enhanced efficacy against resistant strains .
  • Enzyme Inhibition Studies : Research focused on the inhibition of urease by piperidine derivatives showed that certain substitutions could lower IC50 values significantly compared to standard inhibitors .
  • DPP-4 Inhibitors : The compound's potential as a dipeptidyl peptidase-4 (DPP-4) inhibitor was also highlighted in recent literature, suggesting its application in diabetes management through modulation of incretin hormones .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via a multi-step process involving:

Sulfonylation : Reacting piperidine-4-carboxylic acid derivatives with 4-fluorobenzyl sulfonyl chloride under basic conditions (e.g., DMF, triethylamine).

Carboxylic Acid Activation : Using coupling agents like EDCI/HOBt in anhydrous acetonitrile to stabilize intermediates .

Purification : Recrystallization from ethanol or chromatography (HPLC) to achieve >95% purity. Monitor progress via TLC or NMR .

  • Key Parameters : Temperature control (<40°C) prevents sulfonyl group migration, a side reaction noted in structurally similar compounds under acidic/basic conditions .

Q. How is structural integrity confirmed for this compound?

  • Analytical Techniques :

  • NMR : Look for characteristic signals: δ 7.4–7.9 ppm (aromatic protons from 4-fluorobenzyl), δ 3.0–4.3 ppm (piperidine CH2/SO2 groups), and δ 12–13 ppm (carboxylic acid proton) .
  • IR : Peaks at 1680–1730 cm⁻¹ (C=O stretch), 1340–1380 cm⁻¹ (SO2 symmetric/asymmetric stretches) .
  • Elemental Analysis : Match calculated vs. observed %C/%H/%N (e.g., C13H16FNO2 requires %C 65.80, %H 6.36, %N 5.90) .

Advanced Research Questions

Q. How can conflicting bioactivity data for structurally similar piperidine sulfonamides be resolved?

  • Case Study : reports antimicrobial activity for a hydrochloride analog, while shows no activity in enzyme inhibition assays.
  • Resolution Strategy :

  • Structural Comparison : Fluorine substitution increases lipophilicity (logP +0.5 vs. non-fluorinated analogs), potentially enhancing membrane permeability but reducing target specificity .
  • Assay Conditions : Test compounds at varying pH (e.g., 5.5–7.4) to account for ionization of the carboxylic acid group (pKa ~4.2), which affects bioavailability .
    • Data Table :
CompoundTarget (IC50)logPBioactivity
1-(4-Fluorobenzyl)sulfonyl analogCA IX: >10 µM1.8Low enzyme inhibition
1-(4-Trifluoromethylbenzyl) analogCA IX: 0.3 µM2.4High inhibition

Q. What strategies optimize yield in large-scale synthesis?

  • Process Improvements :

  • Solvent Optimization : Replace acetonitrile with THF to reduce cost while maintaining coupling efficiency (yield increases from 39% to 64% in related amide syntheses) .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation, reducing reaction time from 24h to 6h .
    • Troubleshooting : Low yields (<30%) may arise from incomplete deprotection of tert-butyl esters. Confirm via IR (absence of 1730 cm⁻¹ ester peak) .

Q. How does the 4-fluorobenzyl group influence binding to carbonic anhydrase (CA) isoforms?

  • Mechanistic Insight :

  • Docking Studies : The fluorine atom engages in halogen bonding with CA XII (distance: 3.1 Å), but steric clashes occur in CA II due to a smaller active site .
  • Kinetic Data : Competitive inhibition (Ki = 8.2 nM for CA IX vs. 450 nM for CA II) correlates with isoform-specific therapeutic potential .
    • Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics (ΔG ≈ -9.8 kcal/mol for CA IX) .

Methodological Guidance

Q. What protocols are recommended for assessing metabolic stability?

  • In Vitro Assay :

Microsomal Incubation : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) in PBS (pH 7.4).

Quantification : LC-MS/MS monitoring of parent compound depletion over 60 min (t1/2 <30 min indicates rapid metabolism) .

  • Structural Modifications : Replace the carboxylic acid with a methyl ester to improve metabolic stability (t1/2 increases to >120 min) .

Q. How to address discrepancies in NMR data across studies?

  • Root Causes :

  • Solvent Effects : DMSO-d6 vs. CDCl3 shifts δCOOH from 13.3 ppm to 12.1 ppm .
  • Impurity Peaks : Residual ethyl acetate (δ 1.2 ppm) in crude samples requires additional washes with brine .
    • Standardization : Report spectra in DMSO-d6 at 25°C with TMS reference (δ 0.0 ppm) for cross-study comparability .

Key Considerations for Experimental Design

  • Toxicity Screening : Use zebrafish embryos (96-h LC50) for rapid in vivo toxicity profiling. LC50 >100 µM indicates low acute risk .
  • Regulatory Compliance : Adhere to ICH guidelines for stability testing (25°C/60% RH for 6 months) if developing drug candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(4-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.